molecular formula C12H12IN B1299575 1-(4-iodophenyl)-2,5-dimethyl-1H-pyrrole CAS No. 288608-09-3

1-(4-iodophenyl)-2,5-dimethyl-1H-pyrrole

Cat. No. B1299575
M. Wt: 297.13 g/mol
InChI Key: CLGKGHWNVMDYQB-UHFFFAOYSA-N
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Description

The compound "1-(4-iodophenyl)-2,5-dimethyl-1H-pyrrole" is a pyrrole derivative characterized by the presence of a 4-iodophenyl group attached to the nitrogen atom of the pyrrole ring, which is also substituted at the 2 and 5 positions with methyl groups. Pyrrole derivatives are known for their diverse applications in materials science, pharmaceuticals, and as intermediates in organic synthesis due to their unique chemical properties and structural features.

Synthesis Analysis

The synthesis of pyrrole derivatives often involves the Paal-Knorr synthesis or similar methods, where amines are reacted with compounds that can form the pyrrole ring upon condensation. In the case of substituted pyrroles, various functionalized starting materials are used to introduce different substituents onto the pyrrole ring. For example, the synthesis of 1-methyl-2,5-bis[1-(4-phenylurazolyl)] pyrrole was achieved by reacting 4-phenyl-1,2,4-triazoline-3,5-dione with N-methylpyrrole, followed by conversion to a potassium dianion salt and subsequent reactions to form polymers . Although the specific synthesis of "1-(4-iodophenyl)-2,5-dimethyl-1H-pyrrole" is not detailed in the provided papers, similar synthetic strategies could be employed.

Molecular Structure Analysis

The molecular structure of pyrrole derivatives is crucial in determining their reactivity and physical properties. For instance, the crystal structure of 2,5-dimethyl-1-(4-nitrophenyl)-1H-pyrrole was determined to be monoclinic with planar rings, and the presence of substituents like nitro groups can cause a twist in the molecular plane . The molecular structure directly influences the compound's ability to form polymers or engage in various chemical reactions.

Chemical Reactions Analysis

Pyrrole derivatives can participate in a range of chemical reactions, including polymerization, as seen in the formation of polymers from the reaction of a pyrrole dianion salt with alkyldihalides . The reactivity of the pyrrole ring can be modified by substituents, which can either activate or deactivate the ring towards electrophilic or nucleophilic attack, influencing the types of chemical reactions the compound can undergo.

Physical and Chemical Properties Analysis

The physical and chemical properties of pyrrole derivatives are influenced by their molecular structure. For example, the introduction of electron-withdrawing or electron-donating groups can affect the compound's solubility, melting point, and stability. The thermochemical and thermodynamic properties of 2,5-dimethyl-1-phenylpyrrole and its nitro-substituted analogue were studied using calorimetric and effusion techniques, revealing insights into their enthalpies of formation and sublimation . These properties are essential for understanding the behavior of these compounds under different conditions and for their application in various fields.

Scientific Research Applications

1. Imaging Sigma-1 Receptor (S1R) Expression

  • Application Summary : The compound 1-(4-Iodophenyl)-3-(2-adamantyl)guanidine (IPAG), which is structurally similar to “1-(4-iodophenyl)-2,5-dimethyl-1H-pyrrole”, is used to image Sigma-1 Receptor (S1R) overexpressing tumors. S1Rs are overexpressed in almost all human cancers, especially in breast cancers .
  • Methods of Application : IPAG was synthesized from a tributyltin precursor dissolved in ethanol using chloramine-T as oxidant. Purity was analyzed using HPLC. In vitro and in vivo studies were performed using the breast cancer cell line MCF-7 .
  • Results : PET imaging studies in MCF7 tumor–bearing mice reveal that IPAG accumulates in tumor and is preferentially retained while clearing from non-target organs. The tumor to background increases with time, and tumors could be clearly visualized starting from 24 h post administration .

2. Indicator of Prior Respiratory Activity in Aquatic Bacteria

  • Application Summary : The compound 2-(4-Iodophenyl)-3-(4-Nitrophenyl)-5-(Phenyl) Tetrazolium Chloride (INT), which is structurally similar to “1-(4-iodophenyl)-2,5-dimethyl-1H-pyrrole”, is used as an indicator of prior respiratory activity in aquatic bacteria .
  • Methods of Application : The amount of reduced INT showed excellent relation with the respiration rates prior to INT addition, using samples of natural marine microbial communities and cultures of bacteria .
  • Results : The respiration rate in cultures is well related to the cellular potential of microbial cells to reduce INT, despite the state of intoxication .

3. Synthesis of 4-Iodoacetophenone

  • Application Summary : The compound 4-Iodoacetophenone, which is structurally similar to “1-(4-iodophenyl)-2,5-dimethyl-1H-pyrrole”, is used in organic synthesis .
  • Methods of Application : The synthesis of 4-Iodoacetophenone involves the reaction of a tributyltin precursor dissolved in ethanol using chloramine-T as an oxidant .
  • Results : The product, 4-Iodoacetophenone, is a useful intermediate in organic synthesis .

4. Synthesis of 4-Iodobiphenyl

  • Application Summary : The compound 4-Iodobiphenyl, which is structurally similar to “1-(4-iodophenyl)-2,5-dimethyl-1H-pyrrole”, is used in organic synthesis .
  • Methods of Application : The synthesis of 4-Iodobiphenyl involves the reaction of a tributyltin precursor dissolved in ethanol using chloramine-T as an oxidant .
  • Results : The product, 4-Iodobiphenyl, is a useful intermediate in organic synthesis .

5. Synthesis of 4-Iodoacetophenone

  • Application Summary : The compound 4-Iodoacetophenone, which is structurally similar to “1-(4-iodophenyl)-2,5-dimethyl-1H-pyrrole”, is used in organic synthesis .
  • Methods of Application : The synthesis of 4-Iodoacetophenone involves the reaction of a tributyltin precursor dissolved in ethanol using chloramine-T as an oxidant .
  • Results : The product, 4-Iodoacetophenone, is a useful intermediate in organic synthesis .

6. Synthesis of 4-Iodobiphenyl

  • Application Summary : The compound 4-Iodobiphenyl, which is structurally similar to “1-(4-iodophenyl)-2,5-dimethyl-1H-pyrrole”, is used in organic synthesis .
  • Methods of Application : The synthesis of 4-Iodobiphenyl involves the reaction of a tributyltin precursor dissolved in ethanol using chloramine-T as an oxidant .
  • Results : The product, 4-Iodobiphenyl, is a useful intermediate in organic synthesis .

Future Directions

: Sigma-Aldrich: 4-Iodobiphenyl : ChemSpider: (4-Iodophenyl)(4-methyl-1-piperidinyl)methanone : Russian Journal of Bioorganic Chemistry: Synthesis and Evaluation of Novel Isoindoline-1,3-dione Derivatives

properties

IUPAC Name

1-(4-iodophenyl)-2,5-dimethylpyrrole
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H12IN/c1-9-3-4-10(2)14(9)12-7-5-11(13)6-8-12/h3-8H,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CLGKGHWNVMDYQB-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(N1C2=CC=C(C=C2)I)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H12IN
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80368034
Record name 1-(4-iodophenyl)-2,5-dimethyl-1H-pyrrole
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80368034
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

297.13 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1-(4-iodophenyl)-2,5-dimethyl-1H-pyrrole

CAS RN

288608-09-3
Record name 1-(4-iodophenyl)-2,5-dimethyl-1H-pyrrole
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80368034
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
7
Citations
MS Neumann, JO Jeppesen - Synthesis, 2023 - thieme-connect.com
The use of redox-responsive compounds has received a lot of research attention in the field of molecular nanotechnology. Tetrathiafulvalene (TTF) is one of the key redox units that has …
Number of citations: 3 www.thieme-connect.com
H Lee, BH Kim - Tetrahedron, 2013 - Elsevier
One-pot reduction-triggered heterocyclizations of nitrobenzene derivatives with 1,4-diketones were investigated. In the presence of indium/AcOH in toluene at 80 C, reaction of …
Number of citations: 38 www.sciencedirect.com
SK Pasha, VSV Satyanarayana, A Sivakumar… - Chinese Chemical …, 2011 - Elsevier
Several 2,5-dimethyl-N-substituted pyrroles were prepared by the condensation of different substituted anilines with 2,5-hexanedione using nano lead oxide as an efficient and …
Number of citations: 19 www.sciencedirect.com
VSV Satyanarayana, A Sivakumar - Ultrasonics sonochemistry, 2011 - Elsevier
An efficient synthesis of different novel 2,5-dimethyl-N-substituted pyrrole derivatives by the Paal–Knorr condensation has been accomplished using uranyl nitrate hexahydrate as …
Number of citations: 43 www.sciencedirect.com
Z Lian, DU Nielsen, AT Lindhardt, K Daasbjerg… - Nature …, 2016 - nature.com
A longstanding challenge in production chemistry is the development of catalytic methods for the transformation of carbon dioxide into useful chemicals. Silane and borane promoted …
Number of citations: 52 www.nature.com
MK Sinha, O Reany, G Parvari… - … A European Journal, 2010 - Wiley Online Library
4‐Aminobipyridine derivatives form strong inclusion complexes with cucurbit[6]uril, exhibiting remarkably large enhancements in fluorescence intensity and quantum yields. The …
S Menuel, J Rousseau, C Rousseau… - European Journal of …, 2014 - Wiley Online Library
A new and efficient catalytic protocol with which to synthesize N‐substituted pyrrole derivatives from amines and 1,4‐diketones by Paal–Knorr condensation in aqueous medium has …

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